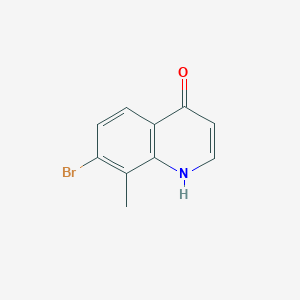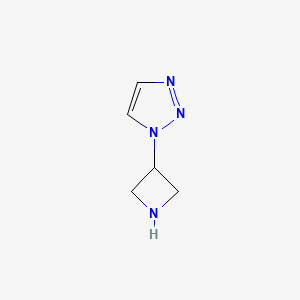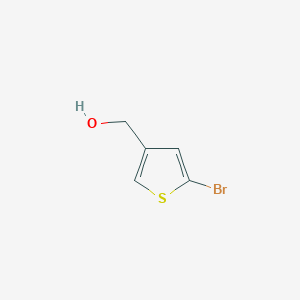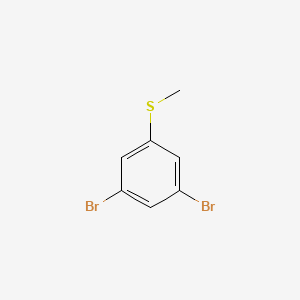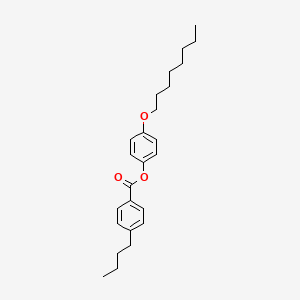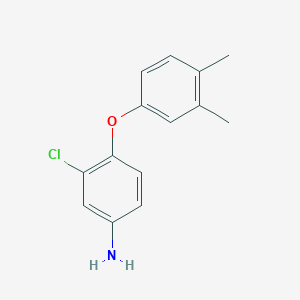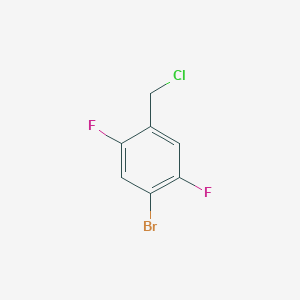
3-(4-甲酰基苯基)丙酸
概述
描述
3-(4-Formylphenyl)propanoic acid is a chemical compound that serves as a building block in organic synthesis. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceutical agents.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, 3-(4-Phenyl) benzoyl propionic acid, a compound with a similar phenylpropanoic acid backbone, was used to synthesize a range of heterocyclic compounds including furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones . Another study reported the synthesis of 3-(2-Aminocarbonylphenyl)propanoic acid analogs, which involved the introduction of a (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety on the carboxyamide side chain . Additionally, 4-(3-Amino-2-carboxy phenyl) butanoic acid was synthesized from 3-(3-nitro benzoyl) propionate ether through a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening, highlighting the potential for diverse synthetic routes and transformations .
Molecular Structure Analysis
The molecular structure of 3-(4-Formylphenyl)propanoic acid and its analogs can be complex, with the potential for various conformations. A comparative study of 3-formylphenylboronic acid and 4-formylphenylboronic acid, which share the formylphenyl motif, revealed that the C3 conformation was more stable than other conformations . This suggests that the formyl group can significantly influence the overall stability and conformation of the molecule.
Chemical Reactions Analysis
The reactivity of compounds similar to 3-(4-Formylphenyl)propanoic acid has been investigated. For example, the derivatives of furanones and benzoxazinones, which could be structurally related to 3-(4-Formylphenyl)propanoic acid, showed specific behaviors toward different nucleophiles . The study of phenylboronic acids, including 3-formylphenylboronic acid, indicated their importance in the Suzuki-Miyaura reaction, which is crucial for synthesizing various inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3-(4-Formylphenyl)propanoic acid have been characterized using various spectroscopic techniques. For instance, an innovative approach using reversed-phase HPLC on a carbon-coated zirconia stationary phase was developed to analyze 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen, demonstrating the importance of analytical methods in assessing the purity and quality of pharmaceutical compounds . The vibrational and electronic structures of 3-amino-3-(4-fluorophenyl)propionic acid were studied using IR and Raman spectroscopy, complemented by DFT calculations, providing insights into the molecular interactions and stability of such compounds . Additionally, the vibrational, electronic, and molecular docking studies of 3-formylphenylboronic acid and 4-formylphenylboronic acid provided information on their reactivity and potential interactions with biological targets .
科学研究应用
材料科学中的可再生结构单元
苯乙酸(PA),3-(4-甲酰基苯基)丙酸的衍生物,作为材料科学中的可再生结构单元正受到关注。它用于增强分子对苯并恶嗪 (Bz) 环形成的反应性。这种方法能够生产出具有适合于广泛应用的热和热机械性能的材料,从而促进了材料科学中的可持续替代品 (Trejo-Machin 等,2017)。
食品接触材料安全性
在食品安全领域,欧洲食品安全局 (EFSA) 对 3-(4-甲酰基苯基)丙酸的衍生物进行了风险评估,重点关注其在与食品接触的聚烯烃中的使用。评估得出的结论是,在特定条件下使用时,对消费者没有安全问题,突出了其作为食品包装材料中安全成分的潜力 (EFSA,2011)。
新型有机合成
3-(4-甲酰基苯基)丙酸参与了新型有机合成方法。例如,它的双功能甲酰基酸衍生物被用于一锅反应中合成苯并咪唑稠合的 1,4-二氮杂-5-酮,展示了其在促进复杂化学合成中的多功能性 (Ghandi 等,2011)。
抗炎应用
3-(4-甲酰基苯基)丙酸的衍生物在杜仲叶中被发现。这些化合物对巨噬细胞中 LPS 诱导的 NO 生成表现出适度的抑制活性,表明具有潜在的抗炎应用 (Ren 等,2021)。
生物标签的合成
3-(4-羟基苯基)丙酸被用于创建一种新型荧光生物标签。这一创新展示了该化合物在生物化学中的应用,特别是在生物系统中的标记和追踪 (Briggs 等,2002)。
抗衰老护肤
3-(4-羟基苯基)丙酸酰胺的制造方法展示了其在抗衰老护肤品中的应用。它的生物特性,特别是在预防皮肤皱纹方面,突出了其在化妆品应用中的潜力 (Wawrzyniak 等,2016)。
安全和危害
作用机制
Mode of Action
The exact mode of action of 3-(4-Formylphenyl)propanoic acid is currently unknown due to the lack of specific research on this compound . Typically, such compounds interact with their targets, leading to changes in the target’s function. This can result in a variety of effects, depending on the nature of the target and the type of interaction.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution within the body
Result of Action
As an intermediate in the manufacture of pharmaceuticals , its effects would likely depend on the specific drugs it’s used to produce.
属性
IUPAC Name |
3-(4-formylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,7H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCCSDVEUWXOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600356 | |
| Record name | 3-(4-Formylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34961-64-3 | |
| Record name | 3-(4-Formylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-formylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

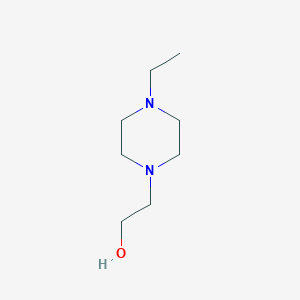
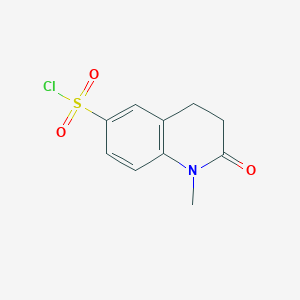
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)
